
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide
Übersicht
Beschreibung
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide, also known as DPMS or ProTide, is an organic compound with the molecular formula C4H11NO5S . It has a molecular weight of 169.2 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is N-[2-hydroxy-1-(hydroxymethyl)ethyl]methanesulfonamide . The InChI code for this compound is 1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 .Wissenschaftliche Forschungsanwendungen
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been used in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a chromatographic reagent. It has also been used as a chelating agent in biochemistry and as a model compound in drug design. In addition, N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been used to study the metabolism of carbohydrates and proteins.
Wirkmechanismus
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine is an inhibitor of the enzyme glycosyltransferase, which is involved in the synthesis of glycosylated proteins and lipids. The inhibition of glycosyltransferase by N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine leads to the inhibition of the synthesis of glycosylated proteins and lipids, and thus, the inhibition of the metabolic pathways that are involved in the synthesis of these molecules.
Biochemical and Physiological Effects
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been shown to modulate the activity of a variety of enzymes, including glycosyltransferase, proteases, and kinases. It has also been shown to modulate the expression of genes involved in the metabolism of carbohydrates and proteins. In addition, N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has been shown to modulate the activity of several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has several advantages for use in laboratory experiments. It is a highly soluble compound, and can be easily purified using recrystallization. It is also a highly stable compound, and can be stored for long periods of time without degradation. Furthermore, it is a relatively inexpensive compound, and can be readily obtained from chemical suppliers. However, there are some limitations to the use of N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine in laboratory experiments. For example, it can be toxic to cells at high concentrations, and can also interfere with the activity of enzymes.
Zukünftige Richtungen
N-(1,3-dihydroxypropan-2-yl)methanesulfonamidelucamine has a wide range of potential applications in the future. It could be used as a drug delivery system, as it can be easily modified to target specific cell types. It could also be used as a diagnostic tool, as it can be used to detect the presence of certain enzymes in a sample. Additionally, it could be used as a tool for studying the metabolism of carbohydrates and proteins. Finally, it could be used as a tool for studying the mechanisms of action of drugs, as well as for designing novel drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S/c1-10(8,9)5-4(2-6)3-7/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAJAQDNGVTSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)
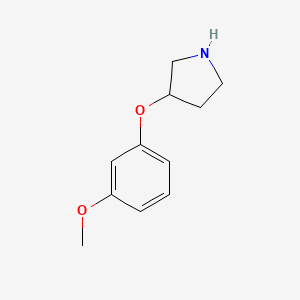



![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)
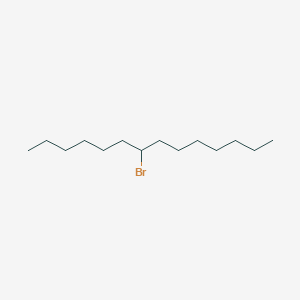
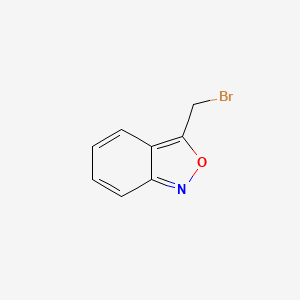

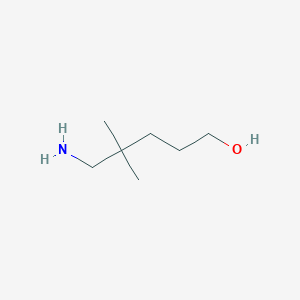

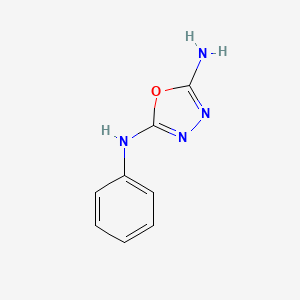
![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)